molecular formula C20H16O6 B304607 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one

7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one

Cat. No. B304607
M. Wt: 352.3 g/mol
InChI Key: AHCFQUJHOPVTAL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one, also known as HMMC, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in various tissues. 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has several advantages for lab experiments, such as its low toxicity and ease of synthesis. However, 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the effects of 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one can vary depending on the concentration used, which can make it difficult to determine the optimal dose for a particular experiment.

Future Directions

There are several future directions for the study of 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one. One direction is the investigation of its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the study of its potential as a natural food preservative. Additionally, the development of new synthesis methods for 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one and the investigation of its structure-activity relationship could lead to the discovery of more potent analogs.

Synthesis Methods

7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and 4-methylcoumarin in the presence of a base catalyst to form the intermediate product, which is then reacted with malonic acid in the presence of a strong acid catalyst to yield 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one. The Knoevenagel condensation reaction involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and 4-methylcoumarin with ethyl cyanoacetate in the presence of a base catalyst to form the intermediate product, which is then reacted with malonic acid in the presence of a strong acid catalyst to yield 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has been found to exhibit various therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one has also been found to have potential as a natural food preservative due to its antioxidant properties.

properties

Product Name

7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

7-hydroxy-8-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4-methylchromen-2-one

InChI

InChI=1S/C20H16O6/c1-11-9-18(24)26-20-13(11)5-8-16(23)19(20)15(22)7-4-12-3-6-14(21)17(10-12)25-2/h3-10,21,23H,1-2H3/b7-4+

InChI Key

AHCFQUJHOPVTAL-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)/C=C/C3=CC(=C(C=C3)O)OC)O

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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